9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
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Overview
Description
9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group and a diazepine ring fused to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a quinoline derivative with a suitable diazepine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to higher yields and reduced production times .
Chemical Reactions Analysis
Types of Reactions
9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
In biological research, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Medicine
In medicine, derivatives of this compound have shown promise as therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one include other quinoline derivatives such as:
- 4-hydroxyquinoline
Properties
CAS No. |
1255779-28-2 |
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Molecular Formula |
C13H10F3N3O |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
9-(trifluoromethyl)-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)7-1-2-8-10(5-7)19-6-9-11(8)17-3-4-18-12(9)20/h1-2,5-6,17H,3-4H2,(H,18,20) |
InChI Key |
UGFUWXFJHKPVEK-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F |
Canonical SMILES |
C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F |
Origin of Product |
United States |
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